1-Methoxy-2-((4-methoxyphenyl)methyl)benzene
Overview
Description
1-Methoxy-2-((4-methoxyphenyl)methyl)benzene is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Liquid-phase Oxidation of Isomeric Methoxy-(1-methylethyl)benzenes : This study investigated the kinetics of liquid-phase oxidation of various methoxy-(1-methylethyl)benzenes, including compounds similar to 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene. The research focused on understanding the oxidizability of these compounds and their thermal stability, contributing to applications in chemical synthesis and industrial processes (Zawadiak, Jakubowski, & Stec, 2005).
Catalysis in Liquid-phase Oxidation : This paper explored the use of N-Hydroxyphthalimide and various transition metal salts as catalysts for the oxidation of 1-methoxy-4-(1-methylethyl)benzene. The study contributes to understanding the catalytic processes that are relevant to the chemical industry, particularly in the synthesis of specific hydroperoxides (Orlińska & Romanowska, 2011).
σ(C-Se)-π Hyperconjugation Effects : This research examined the structures of compounds including 1-methoxy-4-[(phenylselanyl)methyl]benzene. It focused on the effects of σ(C-Se)-π hyperconjugation, which has implications for understanding molecular structures and reactivity in organic chemistry (White & Blanc, 2014).
Studies on the Inifer Mechanism : This paper discusses the interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3, providing insights into the mechanisms of cationic polymerizations. This research is relevant to the development of new polymeric materials (Dittmer, Pask, & Nuyken, 1992).
Photophysical Behavior of Alkenyl Phenanthrenecarboxylates : The study of the photochemical and photophysical behavior of various compounds, including those with methoxyphenyl groups, offers insights into the properties of these compounds under light exposure. This is significant for applications in photochemistry and materials science (Sakuragi, Tokumaru, & Itoh, 1990).
Properties
IUPAC Name |
1-methoxy-2-[(4-methoxyphenyl)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-16-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)17-2/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCVHSGCINIKCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184652 | |
Record name | 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30567-87-4 | |
Record name | 1-Methoxy-2-[(4-methoxyphenyl)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30567-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030567874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxy-2-((4-methoxyphenyl)methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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